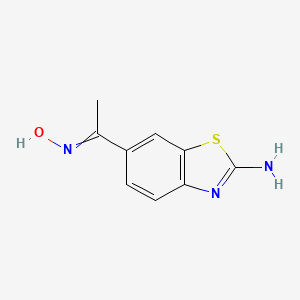
3-(Propan-2-ylamino)benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylamino)benzene-1,2-diol;hydrochloride typically involves the reaction of catechol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylamino)benzene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-(Propan-2-ylamino)benzene-1,2-diol;hydrochloride is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: To study the effects of beta-adrenergic agonists on cellular processes.
Medicine: Used in the treatment of bradycardia, heart block, and asthma.
Industry: Employed in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in various physiological responses, including bronchodilation, increased heart rate, and enhanced myocardial contractility .
Comparison with Similar Compounds
Similar Compounds
Adrenaline: Another beta-adrenergic agonist with similar effects but different potency and selectivity.
Noradrenaline: A neurotransmitter with both alpha and beta-adrenergic activity.
Dopamine: A precursor to noradrenaline and adrenaline with distinct pharmacological properties.
Uniqueness
3-(Propan-2-ylamino)benzene-1,2-diol;hydrochloride is unique due to its high selectivity for beta-adrenergic receptors, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
3-(propan-2-ylamino)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(2)10-7-4-3-5-8(11)9(7)12;/h3-6,10-12H,1-2H3;1H |
InChI Key |
OGIGOLDXNRTTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


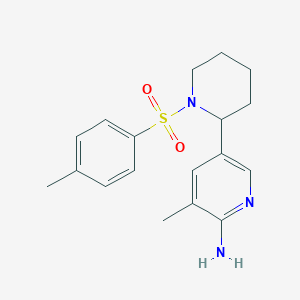

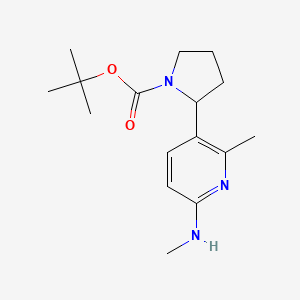
![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
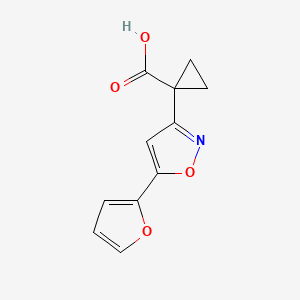
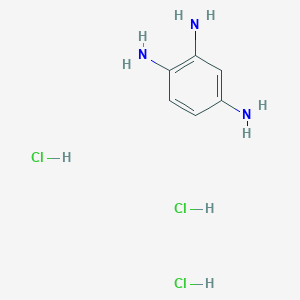
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
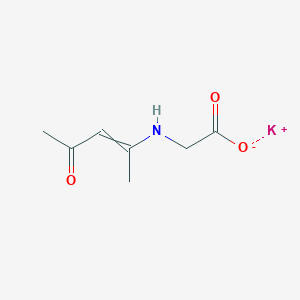
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
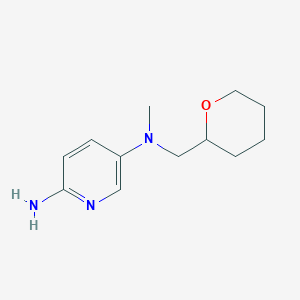
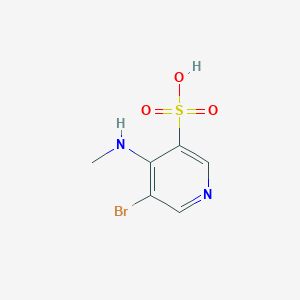

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
